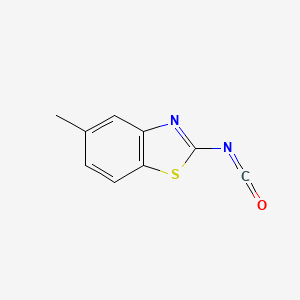

5-Methylbenzothiazol-2-yl isocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2OS |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

2-isocyanato-5-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H6N2OS/c1-6-2-3-8-7(4-6)11-9(13-8)10-5-12/h2-4H,1H3 |

InChI Key |

PPVFCNCAOMPPMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)N=C=O |

Origin of Product |

United States |

Advanced Reaction Pathways and Mechanistic Insights of 5 Methylbenzothiazol 2 Yl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Functionality

The electrophilic carbon of the isocyanate group serves as a prime target for a wide array of nucleophiles. These reactions are fundamental to the synthetic utility of isocyanates, leading to the formation of stable adducts such as ureas, carbamates, and thiocarbamates.

The reaction between an isocyanate and an amine nucleophile is a classic and highly efficient method for the synthesis of urea (B33335) derivatives. nih.gov This reaction proceeds via a nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. This forms a transient zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted urea. researchgate.net

The synthesis of urea derivatives incorporating the benzothiazole (B30560) scaffold is of significant interest in medicinal chemistry. mdpi.comnih.gov While many syntheses proceed from a 2-aminobenzothiazole (B30445) and a corresponding isocyanate, the reverse reaction, utilizing a benzothiazol-2-yl isocyanate and an amine, follows the same mechanistic principle. For instance, reacting 5-methylbenzothiazol-2-yl isocyanate with various primary or secondary amines would yield a library of corresponding urea compounds. beilstein-journals.orgppublishing.org The general pathway is robust and typically proceeds in high yield. ppublishing.org

| Amine Nucleophile | Resulting Urea Derivative (General Structure) |

| Primary Aliphatic Amine (R-NH₂) | N-(5-methylbenzothiazol-2-yl)-N'-(alkyl)urea |

| Primary Aromatic Amine (Ar-NH₂) | N-(5-methylbenzothiazol-2-yl)-N'-(aryl)urea |

| Secondary Amine (R₂NH) | N-(5-methylbenzothiazol-2-yl)-N',N'-(dialkyl)urea |

| Hydrazine (B178648) (H₂NNH₂) | 1-(5-methylbenzothiazol-2-yl)semicarbazide |

This table illustrates the expected products from the reaction of this compound with different classes of amine nucleophiles.

Beyond simple nucleophilic additions, isocyanates can undergo self-condensation reactions, leading to oligomers and polymers. Two significant pathways are the formation of carbodiimides and biurets.

Carbodiimide (B86325) Formation: In the presence of specific catalysts, such as phospholine (B1168861) oxides, isocyanates can dimerize with the elimination of carbon dioxide (CO₂) to form carbodiimides (R-N=C=N-R). jchemrev.commdpi.com This reaction is a dehydration process that typically requires elevated temperatures (180-280 °C) in the absence of a catalyst, but proceeds under milder conditions with catalytic intervention. jchemrev.comuni-hamburg.de The catalytic mechanism lowers the activation energy and enhances selectivity, preventing unwanted side reactions. jchemrev.com This process is crucial for producing polycarbodiimides, which are used as hydrolysis stabilizers in polymers like PET and PU. jchemrev.com

Biuret (B89757) Formation: Biuret structures are formed when an isocyanate molecule reacts with a pre-formed urea. The N-H proton of the urea is sufficiently acidic to be abstracted, and the resulting nucleophilic nitrogen attacks a second molecule of isocyanate. This pathway is favored when there is an excess of isocyanate relative to the amine nucleophile during urea synthesis. This can lead to the formation of cross-linked structures in polyurethane systems. uni-hamburg.de

| Reaction Pathway | Key Reactants | Conditions | Primary Product |

| Carbodiimide Formation | 2 x R-NCO | Heat, Phospholine oxide catalyst | R-N=C=N-R + CO₂ |

| Biuret Formation | R-NCO + R'-NH-CO-NH-R'' | Excess Isocyanate | R'-N(CO-NH-R)-CO-NH-R'' |

This table compares the conditions and products for carbodiimide and biuret formation from isocyanates.

Isocyanates are versatile partners in cycloaddition reactions due to their cumulated double bond system. They can participate in various cycloaddition modes, including [2+2], [3+2], and [4+2] reactions.

A notable example is the formal [3+2] cycloaddition. While direct cycloaddition of this compound with oximes is not extensively detailed, the reactivity of isocyanates with other systems provides a template. For instance, iodine-promoted formal [3+2] cycloadditions of isocyanides with methyl ketones have been developed to synthesize oxazole (B20620) rings. researchgate.net Mechanically induced retro [2+2] cycloadditions have also been used to generate isocyanates from 1,2-diazetidinone mechanophores. rsc.org These reactions highlight the potential of the isocyanate group in this compound to engage with various unsaturated partners, such as oximes, nitrones, or alkynes, to construct complex heterocyclic frameworks.

Complex Cascade Reactions and Functional Group Transformations

The reactivity of the isocyanate group can be harnessed in elegant cascade sequences to build molecular complexity rapidly. These reactions often involve transition metal catalysis or highly reactive intermediates to achieve transformations not possible through simple addition reactions.

A sophisticated application of isocyanate chemistry is in the synthesis of spirocyclic γ-lactams, which are important structural motifs in natural products and pharmaceuticals. researchgate.net An enantioselective method involves the palladium-catalyzed cyclization of Pd-enolates with isocyanates. nih.govresearchgate.net In this cascade, a chiral palladium catalyst facilitates the formation of a palladium enolate from a suitable precursor. This nucleophilic enolate then attacks the electrophilic carbon of the isocyanate. The resulting intermediate undergoes an intramolecular cyclization to furnish the spirocyclic lactam product with high yield and enantioselectivity. researchgate.netnih.gov This reaction proceeds under mild conditions and represents a powerful strategy for constructing complex, stereochemically rich molecules from isocyanate building blocks. nih.gov

| Reaction Feature | Description | Reference |

| Reaction Type | Enantioselective Spirocyclization | nih.gov |

| Catalyst | Chiral Palladium Complex | researchgate.net |

| Key Intermediates | Palladium-Enolate, Acyl-Palladium species | researchgate.netnih.gov |

| Reactants | Isocyanate, Meldrum's acid derivative or Allene | nih.govnih.gov |

| Product | Spirocyclic γ-Lactam | nih.gov |

| Significance | High yield, high enantioselectivity (up to 96% ee) | researchgate.netnih.gov |

This table summarizes the key aspects of the palladium-catalyzed synthesis of spirocyclic lactams from isocyanates.

For the construction of fused heterocyclic systems, highly reactive isocyanate analogues are employed. N-chlorocarbonyl isocyanate (Cl-CO-NCO) is a potent electrophile that can be used to build fused pyrimidine-dione rings onto existing heterocyclic scaffolds. thieme-connect.com Research has demonstrated that tautomers of (Z)-2-(heterocyclic)-1-phenylethenols, including benzothiazole derivatives, react with N-chlorocarbonyl isocyanate in the presence of a base like triethylamine. thieme-connect.comresearchgate.net This reaction proceeds via a cyclization pathway to afford fused-ring systems such as 4-benzoyl-1H-benzo jchemrev.comthieme-connect.dethiazolo[3,2-c]pyrimidine-1,3(2H)-diones. thieme-connect.comresearchgate.net This strategy provides a direct route to complex, polycyclic heteroaromatic compounds that are otherwise difficult to access.

Benzothiazolone Formation through Cyclocarbonylation Approaches Involving Isocyanates

The synthesis of heterocyclic structures, such as benzothiazolones, can be achieved through advanced pathways where an isocyanate moiety is a key reactive intermediate. While direct cyclocarbonylation of this compound is a specific pathway, broader strategies involving in-situ generation of isocyanates followed by cyclization are well-documented in synthetic chemistry. These methods highlight the versatility of the isocyanate group in constructing complex molecular frameworks.

One relevant approach is the use of transition-metal-catalyzed reactions, for instance, palladium-catalyzed processes that combine precursors like sulfonyl azides with carbon monoxide to generate a reactive isocyanate intermediate. nih.gov This intermediate can then undergo a subsequent intramolecular or intermolecular nucleophilic attack to form a cyclic product. In the context of benzothiazoles, a precursor with an appropriately positioned nucleophile could cyclize onto the newly formed isocyanate group, leading to the benzothiazolone ring system.

Multicomponent reactions (MCRs) also provide efficient routes to heterocyclic compounds involving isocyanate intermediates. nih.gov For example, the Bucherer–Bergs reaction, used to prepare hydantoins, proceeds through a mechanism where an isocyanate intermediate is formed, which then undergoes a ring-closing step. nih.gov This principle of an isocyanate-mediated cyclization is applicable to the synthesis of various ring systems. The key steps typically involve:

Formation of a reactive isocyanate from a suitable precursor (e.g., via Curtius rearrangement of an acyl azide (B81097) or carbonylation of an azide). nih.govwikipedia.org

An intramolecular nucleophilic attack from a nearby functional group (such as a thiol or amine) onto the electrophilic carbon of the isocyanate.

Ring closure to yield the final heterocyclic product.

These strategies underscore the importance of isocyanates as pivotal intermediates in the construction of complex heterocyclic molecules like benzothiazolones.

Mechanistic Elucidation Studies

Investigation of Reaction Intermediates and Transition States

The reactivity of isocyanates like this compound is dictated by a series of transient intermediates and high-energy transition states. Understanding these species is crucial for controlling reaction outcomes.

Reaction Intermediates: The formation and reaction of isocyanates proceed through several key intermediates. In common industrial synthesis routes like phosgenation, a carbamoyl (B1232498) chloride (RNHC(O)Cl) is a primary intermediate formed from the reaction of an amine with phosgene (B1210022). wikipedia.org Alternatively, in phosgene-free methods such as the Curtius or Lossen rearrangements, an acyl azide or a derivative of hydroxamic acid, respectively, serves as the precursor to the isocyanate. wikipedia.org

During reactions with nucleophiles, the process is not a simple one-step addition. Theoretical studies using density functional theory (DFT) have shown that the reaction pathway is often stepwise. acs.org The initial step frequently involves the formation of a π-complex between the isocyanate and the nucleophile. acs.org This is followed by the rate-determining step of covalent bond formation. acs.org For instance, in reactions with water, an unstable carbamic acid is formed as an intermediate, which then decomposes to an amine and carbon dioxide. wikipedia.orgresearchgate.net In reactions involving amines, the initial nucleophilic attack leads to a zwitterionic intermediate that rapidly undergoes proton transfer to form the stable urea product. The presence of these transient species can be monitored using in-situ analytical techniques like FTIR spectroscopy, which can track the disappearance of the characteristic isocyanate absorbance band (around 2272 cm⁻¹) and the appearance of product peaks. turkchem.netmt.com

Transition States: Computational models indicate that the reactions of isocyanates proceed through highly organized, often cyclic, transition states. For reactions with alcohols or amines, these transition states can involve multiple molecules of the reactant or solvent, which act as a bridge for proton transfer, thereby lowering the activation energy barrier. researchgate.netacs.org In the absence of a catalyst, the activation barrier is significant, but the formation of complexes with solvent or catalyst molecules stabilizes the transition state. For example, the reaction involving an alcohol may proceed through a late asymmetric cyclic transition state. researchgate.net The geometry and energy of these transition states are fundamental to the reaction's kinetics and are a key focus of mechanistic studies.

| Reaction Type | Key Intermediate(s) | Precursor/Reactant | References |

|---|---|---|---|

| Synthesis (Phosgenation) | Carbamoyl chloride | Amine + Phosgene | wikipedia.org |

| Synthesis (Curtius Rearrangement) | Acyl azide | Acyl chloride + Azide salt | wikipedia.org |

| Reaction with Water | Carbamic acid | Isocyanate + Water | wikipedia.orgresearchgate.net |

| Reaction with Alcohols/Amines | π-complex, Zwitterion | Isocyanate + Alcohol/Amine | acs.orgresearchgate.net |

Influence of Catalysis on Reaction Selectivity and Rate

Catalysis is fundamental to controlling the rate and selectivity of reactions involving this compound, particularly in applications like polyurethane production where multiple competing reactions can occur. turkchem.net The reaction of isocyanates with hydroxyl groups is often slow without a catalyst. turkchem.net

Catalytic Mechanisms: Two primary mechanisms are generally proposed for the catalysis of the isocyanate-hydroxyl reaction by metal catalysts:

Lewis Acid Mechanism: The metal catalyst associates with the isocyanate group. This interaction increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), commonly follow this mechanism. turkchem.net

Insertion Mechanism: The catalyst first forms a complex with the alcohol, activating the hydroxyl group. The isocyanate then "inserts" into the metal-oxygen bond of this complex. Zirconium chelates are known to operate via this mechanism, which can offer high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com

Tertiary amines, another important class of catalysts, function by activating the alcohol through hydrogen bonding, making the hydroxyl proton more acidic and the oxygen more nucleophilic. poliuretanos.net

Influence on Rate and Selectivity: The choice of catalyst has a profound impact on reaction kinetics. For example, in the reaction of an aliphatic isocyanate with water, organotin compounds like DBTDL show high catalytic activity, tertiary amines like diazabicyclo[2.2.2]octane (DABCO) show intermediate activity, and organic acids have low activity. researchgate.net

Selectivity is a critical concern, especially in systems containing both hydroxyl groups and water. Organotin catalysts are generally not selective and will catalyze the reaction of isocyanates with both water (forming urea and CO₂) and alcohols (forming urethane). wernerblank.com This lack of selectivity can be problematic in applications like water-borne coatings, where the reaction with water leads to gassing and defects. wernerblank.comwernerblank.com In contrast, certain catalysts like zirconium complexes show a preference for the isocyanate-hydroxyl reaction, suppressing the water reaction and allowing for better control over the final polymer structure. wernerblank.com

| Catalyst Type | Example(s) | Proposed Mechanism | Effect on Rate | Selectivity (OH vs. Water) | References |

|---|---|---|---|---|---|

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Lewis Acid | High | Low (catalyzes both) | researchgate.netturkchem.netwernerblank.com |

| Tertiary Amines | DABCO | Nucleophilic (activates alcohol) | Intermediate | Moderate | researchgate.netpoliuretanos.net |

| Zirconium Chelates | Zirconium acetylacetonate | Insertion | Very High | High (favors OH reaction) | wernerblank.com |

| Organic Acids | p-Toluene sulfonic acid | Acid Catalysis | Low | Moderate | researchgate.net |

Proton and Charge Transfer Phenomena in Formed Complexes

The interactions of this compound during a reaction are heavily influenced by subtle electronic phenomena, including proton and charge transfer, which occur within the transient complexes formed with reactants, solvents, or catalysts.

Proton Transfer: Proton transfer (PT) is a key elementary step in many isocyanate reactions, particularly those involving active hydrogen compounds like alcohols, amines, and water. The transfer of a proton is often the final step in converting a transient intermediate into a stable product. Computational studies have revealed that this process is frequently mediated by additional molecules. For example, in the reaction with an alcohol, a second alcohol molecule can act as a "proton shuttle," creating a low-energy pathway for the proton to move from the attacking alcohol's oxygen to the isocyanate's nitrogen. researchgate.net This cooperative mechanism avoids the formation of a high-energy, charge-separated intermediate and significantly lowers the activation energy of the reaction. researchgate.netacs.org This phenomenon, where the reacting complex is stabilized by a network of hydrogen bonds that facilitates proton movement, is critical for the reaction to proceed efficiently at moderate temperatures. In some systems, this can be described as an excited-state proton transfer (ESPT), where photoexcitation dramatically increases the acidity of a proton donor, facilitating its transfer to an acceptor within the complex. mdpi.comnih.gov

Charge Transfer: Charge-transfer (CT) complexes are formed when an electron-donor molecule and an electron-acceptor molecule associate, resulting in a partial transfer of electronic charge from the donor to the acceptor. mdpi.com This interaction creates a new, characteristic absorption band in the UV-visible spectrum. mdpi.comnih.gov The benzothiazole ring system, combined with the electron-withdrawing isocyanate group, can participate in such complexes. The formation of a CT complex between an isocyanate and a reactant or a catalyst can be the initial step of a reaction. This partial transfer of charge alters the electronic distribution of the isocyanate group, potentially increasing the electrophilicity of the carbon atom and making it more reactive towards nucleophiles. youtube.com There are two primary types of charge transfer relevant to coordination complexes: Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT). libretexts.org In the context of metal-catalyzed isocyanate reactions, the formation of a transient complex between the metal catalyst and the isocyanate can involve these types of charge-transfer interactions, which are integral to the catalytic cycle. acs.org

| Phenomenon | Description | Role in Isocyanate Reactions | References |

|---|---|---|---|

| Proton Transfer (PT) | Movement of a proton (H⁺) between donor and acceptor sites within a molecular complex. | Facilitates the conversion of reaction intermediates to final products (e.g., urea, urethane) by providing a low-energy pathway, often mediated by solvent or catalyst molecules. | researchgate.netacs.orgnih.gov |

| Charge Transfer (CT) | Partial transfer of electron density between an electron-donor and an electron-acceptor molecule within a non-covalently bonded complex. | Can be a pre-reaction step that activates the isocyanate group, increasing its electrophilicity and susceptibility to nucleophilic attack. Influences the electronic and spectroscopic properties of reaction intermediates. | mdpi.comyoutube.comlibretexts.org |

Computational Chemistry and Theoretical Studies on 5 Methylbenzothiazol 2 Yl Isocyanate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT calculations are used to optimize molecular geometries, predict spectroscopic properties, and analyze chemical reactivity. scirp.orgugm.ac.id

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure (a minimum on the potential energy surface). Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to calculate the equilibrium geometry of benzothiazole (B30560) derivatives. ugm.ac.idnbu.edu.sa This process yields crucial information on bond lengths, bond angles, and dihedral angles.

For the 5-Methylbenzothiazol-2-yl isocyanate molecule, the geometry of the fused benzothiazole ring system is of primary interest. The introduction of the methyl group at the 5-position and the isocyanate group at the 2-position influences the electronic distribution and, consequently, the geometric parameters of the parent benzothiazole ring. DFT calculations can precisely quantify these structural changes. Studies on related 2-substituted benzothiazoles show that the C=N bond length in the thiazole (B1198619) ring is typically around 1.29 Å, while the S-C bond lengths are approximately 1.75-1.79 Å, indicating conjugative effects within the ring system. nbu.edu.sa The geometry of complexes formed during reactions, such as the pre-reaction complex between the isocyanate and a nucleophile, can also be optimized to understand intermolecular interactions. researchgate.net

| Parameter | Typical Calculated Value |

|---|---|

| Benzene (B151609) Ring C-C Bond Length | 1.38 - 1.41 Å |

| Thiazole Ring C=N Bond Length | ~1.29 Å |

| Thiazole Ring S-C Bond Lengths | 1.75 - 1.79 Å |

| Isocyanate N=C Bond Length | ~1.22 Å |

| Isocyanate C=O Bond Length | ~1.18 Å |

| Benzene Ring C-C-C Angle | ~120° |

| Isocyanate N=C=O Angle | ~170-180° |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict reactive sites for electrophilic and nucleophilic attacks. mdpi.comscirp.org The MEP map illustrates the charge distribution on the molecule's surface using a color scale. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). proteobiojournal.com For this compound, the MEP map would clearly show a highly positive (blue) region around the central carbon atom of the isocyanate group (-N=C=O), identifying it as the primary site for nucleophilic attack. The nitrogen and oxygen atoms of the isocyanate, along with the nitrogen of the thiazole ring, would be expected to show negative potential (red or yellow). scirp.orgscirp.org

| Parameter | Formula | Typical Value Range (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.9 - 2.4 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | 0.21 - 0.26 | Inverse of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 - 4.2 | Electron-attracting power. |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.5 - 4.5 | Propensity to accept electrons. |

Mulliken population analysis is a method to calculate the partial atomic charges on each atom in a molecule, providing insight into the electronic distribution. uni-muenchen.de These charges help identify electrophilic and nucleophilic centers. In this compound, the carbon atom of the isocyanate group is expected to carry a significant positive charge, confirming its electrophilicity. The oxygen and nitrogen atoms are predicted to have negative charges. irjweb.com

| Parameter | Typical Calculated Value |

|---|---|

| EHOMO | -6.0 to -6.8 eV |

| ELUMO | -1.3 to -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 3.9 to 4.7 eV |

| Mulliken Charge on Isocyanate Carbon (C) | Highly Positive |

| Mulliken Charge on Isocyanate Oxygen (O) | Negative |

| Mulliken Charge on Isocyanate Nitrogen (N) | Negative |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static properties, quantum chemical calculations are essential for mapping the entire potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energy barriers, providing a detailed understanding of the reaction mechanism.

Isocyanates are known for their reactions with nucleophiles like alcohols, which lead to the formation of urethanes. Computational studies can distinguish between different proposed mechanisms, such as a concerted one-step pathway or a stepwise pathway involving an intermediate. researchgate.net For each pathway, the geometry of the transition state (the highest point on the reaction coordinate) is located. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡ or ΔE0). A lower energy barrier corresponds to a faster reaction rate.

Studies on the reaction of phenyl isocyanate with methanol (B129727) show that the uncatalyzed reaction has a significant activation barrier (e.g., ~120 kJ/mol), which is substantially lowered by the presence of catalysts. mdpi.comresearchgate.net The reaction of this compound with an alcohol would follow a similar pathway, and DFT calculations could predict its reaction rate and how it is affected by different catalysts or solvent conditions.

| Reaction Pathway | System | Calculated Activation Energy (ΔE0) |

|---|---|---|

| Uncatalyzed | Reactant Complex → TS → Product | ~120 kJ/mol |

| Catalyzed (e.g., by tertiary amine) | Reactant-Catalyst Complex → TS → Product | -2 to +18 kJ/mol (relative to reactant complex) |

FMO theory is again crucial for rationalizing reaction pathways and selectivity. The primary interaction in the reaction of an isocyanate with a nucleophile (e.g., an alcohol) is between the HOMO of the nucleophile (a lone pair on the oxygen atom) and the LUMO of the isocyanate. The LUMO of an isocyanate is typically a π* orbital with a large coefficient on the central carbon atom. This large coefficient indicates that the LUMO is localized at this carbon, making it the most electrophilic site and the point of nucleophilic attack.

Computational analysis of these orbital interactions can explain the regioselectivity of a reaction. For instance, while both the C=N and C=O bonds in the isocyanate group are polarized, quantum chemical studies consistently show that nucleophilic addition to the C=N bond is kinetically and thermodynamically more favorable. researchgate.net Furthermore, in complex molecules with multiple potential reaction sites, comparing the energy barriers for attack at each site allows for the rationalization and prediction of the observed product selectivity. paint.org

Advanced Theoretical Characterization

Advanced computational methods are instrumental in predicting molecular properties that can be challenging or time-consuming to determine experimentally. These theoretical approaches allow for an in-depth analysis of the electronic and conformational landscape of this compound.

Non-Linear Optical (NLO) Property Predictions: Dipole Moment, Polarizability, and Hyperpolarizability

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from optical data storage to telecommunications. The NLO response of a molecule is governed by its electronic structure, particularly the distribution and mobility of its electron density in the presence of an external electric field. Theoretical predictions of NLO properties, such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are crucial for identifying promising candidate molecules.

Table 1: Predicted Non-Linear Optical Properties of this compound

| Property | Symbol | Predicted Value | Unit |

| Dipole Moment | μ | ~2.5 | Debye (D) |

| Polarizability | α | Data not available | a.u. |

| First Hyperpolarizability | β | Data not available | a.u. |

Note: The dipole moment is an estimate based on the benzothiazole core. evitachem.com Specific computational studies on the polarizability and hyperpolarizability of this compound are needed for precise values.

The magnitude of the dipole moment is a primary indicator of the asymmetry in the charge distribution of a molecule. A larger dipole moment often correlates with a stronger second-order NLO response. The polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field, while the first hyperpolarizability is a measure of the second-order NLO response.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Structural Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system, providing insights into its conformational flexibility and structural stability. While specific MD simulation studies on this compound are not extensively documented in the public domain, the general principles of MD applied to similar isocyanate-containing and heterocyclic systems can offer valuable understanding. uminho.pt

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time using classical mechanics. This allows for the exploration of the potential energy surface and the identification of stable conformations.

Key areas of investigation in an MD simulation of this molecule would include:

Ring Puckering: Although the benzothiazole ring system is largely planar, subtle out-of-plane vibrations and puckering motions can be analyzed to understand the ring's rigidity.

Intermolecular Interactions: In a condensed phase simulation, MD can elucidate how molecules of this compound interact with each other and with solvent molecules, which is crucial for understanding its bulk properties and reactivity.

The stability of the molecule can be assessed by monitoring key structural parameters, such as bond lengths and angles, over the course of the simulation. Any significant or persistent deviations from equilibrium values could indicate regions of conformational instability. The insights gained from such simulations are vital for designing materials with specific structural and reactive properties. uminho.pt

Sophisticated Characterization Techniques for 5 Methylbenzothiazol 2 Yl Isocyanate Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 5-Methylbenzothiazol-2-yl isocyanate derivatives, providing insights into their atomic connectivity, functional groups, and electronic nature.

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural assignment of this compound derivatives. The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra provide detailed information about the electronic environment and connectivity of protons within the molecule. For instance, in derivatives of N-benzothiazol-2-yl-acetamides, aromatic protons typically appear in the downfield region, while aliphatic protons are found more upfield. arabjchem.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached functional groups. In 2-mercaptobenzothiazole (B37678) derivatives, the carbonyl carbon of an acrylate (B77674) group resonates at approximately 165 ppm, while the carbons of the methylene (B1212753) groups attached to oxygen and sulfur (CH₂-O and CH₂-S) appear around 63 ppm and 32 ppm, respectively. semanticscholar.org

NMR spectroscopy is also instrumental in the study of tautomerism, a phenomenon where a compound exists in two or more interconvertible forms. For some benzothiazole (B30560) derivatives, such as certain azo dyes, an equilibrium between azo and hydrazone tautomers can be investigated. researchgate.netdiva-portal.org This is often achieved by analyzing the chemical shifts in different solvents, as the equilibrium can be solvent-dependent. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for the complete and unambiguous assignment of all proton and carbon signals, which is essential for detailed tautomeric analysis. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzothiazole Derivatives

| Compound Class | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-Benzothiazol-2-yl-acetamides | Aromatic-H | ~7.0-8.0 | - |

| CH₃ (on benzothiazole) | ~2.46 | ~18.62 | |

| Ar-CH₂N | ~4.52 | ~43.32 | |

| 2-Mercaptobenzothiazole acrylates | =CH₂ | ~5.75-6.41 | - |

| C=O | - | ~165 | |

| CH₂-O | ~4.0-4.5 | ~63 | |

| CH₂-S | ~3.0-3.5 | ~32 |

Note: The chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. The isocyanate group (-N=C=O) of this compound derivatives exhibits a strong and characteristic absorption band in the IR spectrum, typically in the range of 2250-2280 cm⁻¹. researchgate.net Other functional groups, such as C=O in amide derivatives (around 1689 cm⁻¹) and C-S bonds, also show distinct vibrational frequencies. arabjchem.org

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of isocyanate derivatives can also show the characteristic -N=C=O stretching vibration. researchgate.net Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces. While specific SERS studies on this compound are not widely reported, the technique has been successfully applied to other benzothiazole derivatives, providing insights into their adsorption behavior and molecular orientation on surfaces.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Benzothiazole Derivatives

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric stretch | 2250 - 2280 |

| Amide (C=O) | Stretch | 1680 - 1700 |

| C=N (in benzothiazole ring) | Stretch | 1600 - 1630 |

| C-S (in benzothiazole ring) | Stretch | 650 - 750 |

High-resolution mass spectrometry (HRMS) is a crucial technique for the accurate determination of the molecular weight and elemental composition of this compound derivatives. This allows for the confirmation of their chemical formulas with high precision. imrpress.com

In addition to molecular identification, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. nih.govmdpi.com When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For isocyanates, fragmentation can occur through various pathways. For instance, long-chain isocyanates have been observed to form a stable six-membered ring structure upon fragmentation, leading to a common base peak at m/z 99. researchgate.net The fragmentation of aryl isocyanates can involve the loss of the CO molecule from the isocyanate group, leading to the formation of an aryl nitrene radical cation. mdpi.com The study of these fragmentation pathways helps in the structural elucidation of novel derivatives.

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole derivatives often exhibit absorption bands in the UV-Vis region due to π-π* and n-π* transitions within the aromatic system. The position of the absorption maximum (λmax) can be influenced by the substituents on the benzothiazole ring and the solvent polarity. umaine.edu

Photoluminescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is used to study the excited state properties of these compounds. Many benzothiazole derivatives are fluorescent, and their emission spectra can provide information about their electronic structure and potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. The difference between the absorption and emission maxima is known as the Stokes shift. The optical energy gap of these materials can be estimated from the onset of the absorption band, which is an important parameter for their application in electronic devices.

X-ray Diffraction and Crystallographic Analysis for Solid-State Molecular Structures

The crystallographic data, including the unit cell parameters and space group, provide a detailed picture of the solid-state arrangement. For example, in the crystal structure of benzothiazol-2-yl-hydrazine, the five-membered thiazole (B1198619) ring is coplanar with the fused benzene (B151609) ring, and the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds. researchgate.net

Table 3: Example of Crystallographic Data for a Benzothiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.842 |

| b (Å) | 5.750 |

| c (Å) | 12.964 |

| β (°) | 110.13 |

| Volume (ų) | 758.8 |

| Z | 4 |

Data for benzothiazol-2-yl-hydrazine as a representative example. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA)) for Material Stability Investigations

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability of materials. For derivatives of this compound, TGA can be used to determine their decomposition temperatures and to study the kinetics of their thermal degradation.

In a typical TGA experiment, the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the mass loss is recorded. The resulting TGA curve provides information about the temperatures at which the material degrades and the amount of residue left at the end of the experiment. For isocyanate-based materials, TGA studies have shown that their thermal stability can be influenced by their reaction with other substances, such as water or wood. researchgate.net The degradation of these materials can occur in multiple steps, as indicated by the presence of several peaks in the derivative thermogravimetric (DTG) curve.

Chromatographic and Electrophoretic Approaches for Purity and Quantitative Analysis

Chromatographic and electrophoretic methods form the cornerstone of analytical strategies for the derivatives of this compound. These techniques separate complex mixtures into their individual components, allowing for precise identification and quantification. The choice of method is often dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high throughput, ultra-trace level detection, or the separation of chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation and analysis of a wide range of chemical compounds, including the derivatives of this compound. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

UV Detection: Ultraviolet (UV) detection is a common and reliable detection method used in HPLC. It is particularly suitable for compounds that possess a chromophore, a part of the molecule that absorbs UV light. Benzothiazole derivatives, with their aromatic ring system, typically exhibit strong UV absorbance, making this a straightforward method for their detection and quantification. The selectivity of UV detection can be enhanced by monitoring at a wavelength where the analyte has maximum absorbance and potential interferences have minimal absorbance.

Electrochemical Detection (ECD): For derivatives that are electrochemically active, ECD offers a highly sensitive and selective alternative to UV detection. This technique measures the current resulting from the oxidation or reduction of the analyte at the surface of an electrode. The applied potential can be tuned to selectively detect the compound of interest, providing an additional layer of specificity.

Tandem Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry is one of the most powerful analytical tools available for the unambiguous identification and quantification of trace-level compounds in complex matrices. After separation by HPLC, the analytes are ionized and introduced into the mass spectrometer. In a tandem MS system, a specific precursor ion (related to the molecular weight of the analyte) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. nih.govnih.gov While specific LC-MS/MS methods for this compound derivatives are not widely published, methods for other benzothiazole derivatives in environmental and biological samples have been developed. nih.govnih.govnih.gov These methods often utilize reversed-phase chromatography with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.govmac-mod.com

The following table provides a representative example of HPLC-MS/MS parameters that could be adapted for the analysis of this compound derivatives, based on established methods for similar benzothiazole compounds. mac-mod.com

| Parameter | Value |

| HPLC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition 1 (Quantifier) | e.g., [M+H]+ → Product Ion 1 |

| MS/MS Transition 2 (Qualifier) | e.g., [M+H]+ → Product Ion 2 |

This table is illustrative and specific parameters would require optimization for the exact derivative being analyzed.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. The separation occurs in a narrow-bore fused-silica capillary, which allows for high efficiency and rapid analysis times. CE is particularly well-suited for the analysis of charged and polar compounds.

For derivatives of this compound, especially those that are chiral or bear ionizable functional groups, CE can offer advantages over HPLC. For instance, chiral separations of benzothiazole derivatives have been successfully achieved using CE with cyclodextrins as chiral selectors. nih.gov

Electrochemiluminescence (ECL) Detection: ECL is a highly sensitive detection method that involves the generation of light from an electrochemical reaction at the surface of an electrode. When coupled with CE, it can provide extremely low detection limits. The ECL signal is generated when the separated analytes react with an ECL reagent (such as a ruthenium complex) at the electrode surface, producing light that is detected by a photomultiplier tube. This detection method is known for its high sensitivity and low background noise.

While the direct application of CE-ECL to this compound derivatives is not documented in readily available literature, the principles of the technique suggest its potential for the sensitive and selective analysis of these compounds, particularly for derivatives that can participate in the ECL reaction.

The following table illustrates typical parameters for a CE method that could be adapted for the analysis of benzothiazole derivatives. nih.gov

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 7.0 |

| Separation Voltage | 25 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | ECL (with appropriate reagent) |

| Temperature | 25 °C |

This table is a general representation and would require specific method development for the target analytes.

Applications of 5 Methylbenzothiazol 2 Yl Isocyanate and Its Derivatives in Advanced Organic Synthesis and Material Science Research

Role as Chiral Derivatizing Agents in Enantiomeric Excess Determinations and Chiral Chromatography

The separation and analysis of enantiomers are critical in many fields, particularly in pharmaceutical development where different enantiomers of a drug can have vastly different biological activities. 5-Methylbenzothiazol-2-yl isocyanate can serve as a chiral derivatizing agent (CDA). The fundamental principle involves reacting the isocyanate with a racemic or scalemic mixture of a chiral analyte (e.g., an alcohol or amine) to form a pair of diastereomers. These newly formed diastereomers possess distinct physical properties, which allows for their separation and quantification using standard chromatographic techniques like HPLC or analysis by NMR spectroscopy. unipi.it

In the context of chiral chromatography, isocyanates are instrumental in the preparation of chiral stationary phases (CSPs). mdpi.com The isocyanate group can be used to covalently bond a chiral selector to a solid support, such as silica (B1680970) gel. mdpi.com While the direct use of this compound for a specific commercial CSP is not widely documented, its functional group is representative of the chemistry used to create immobilized polysaccharide-based CSPs, which are widely used for enantioseparation. mdpi.commdpi.com The benzothiazole (B30560) moiety itself can contribute to the chiral recognition process through π-π stacking and other non-covalent interactions. mdpi.com

Table 1: Principles of Chiral Derivatization and Chromatography

| Technique | Role of Isocyanate | Principle of Separation/Detection | Outcome |

| Chiral Derivatization (e.g., with NMR) | Reacts with enantiomers to form diastereomers. | Diastereomers have different NMR spectra, allowing for the integration of distinct signals. nih.gov | Determination of enantiomeric excess (ee). nih.gov |

| Chiral Chromatography (CSP Preparation) | Acts as a linker to immobilize a chiral selector onto a stationary support (e.g., silica). mdpi.com | Enantiomers interact differently with the chiral stationary phase, leading to different retention times. mdpi.com | Separation of enantiomers from a racemic mixture. |

Building Blocks for Complex Molecular Architectures

The reactivity of the isocyanate group makes this compound a versatile precursor for synthesizing more complex molecules.

Peptides are chains of amino acids linked by amide bonds. Azapeptides are peptide analogues where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.eeresearchgate.net This substitution can confer desirable properties, such as increased resistance to enzymatic degradation and the ability to adopt specific secondary structures. kirj.eenih.gov

The synthesis of azapeptides involves the chemistry of hydrazine (B178648) derivatives. mdpi.com The isocyanate group of this compound can react with a hydrazine group on a growing peptide chain or a hydrazine-derived building block. This reaction forms a semicarbazide (B1199961) linkage, which is the defining feature of an azapeptide. This approach allows for the incorporation of the benzothiazole moiety into a peptide backbone, creating novel peptidomimetics for various applications, including as receptor ligands and enzyme inhibitors. researchgate.netnih.gov Although challenging, the synthesis of azapeptides is a valuable strategy for developing new therapeutic agents. kirj.eemdpi.com

Heterocyclic compounds are central to medicinal chemistry. The synthesis of novel fused-ring systems is a constant goal for chemists seeking to explore new chemical space. Research has shown that tautomers of related benzothiazole compounds can react with reagents like N-(chlorocarbonyl) isocyanate to produce functionalized, fused heterocyclic systems. researchgate.net

Following a similar logic, this compound can be envisioned as a key reactant in cycloaddition and condensation reactions. Its electrophilic isocyanate carbon is a target for intramolecular or intermolecular nucleophilic attack, leading to the formation of new rings. For instance, reaction with a molecule containing appropriately positioned hydroxyl and amino groups could lead to the formation of complex fused scaffolds, such as those incorporating benzothiazole and benzoxazine (B1645224) rings. These intricate structures are of interest in drug discovery and materials science. researchgate.netresearchgate.net

Precursors for Specialized Polymeric Materials Research (e.g., Urethanes, Polyureas)

Isocyanates are fundamental monomers in the production of polyurethanes, a highly versatile class of polymers. evitachem.comaidic.it The synthesis of polyurethanes involves the polyaddition reaction between a di- or poly-isocyanate and a polyol (a molecule with multiple hydroxyl groups). evitachem.comaidic.it

This compound, possessing a single isocyanate group, can be used as a chain-terminating agent to control molecular weight or to append the functional benzothiazole group to the terminus of a polymer chain. A corresponding diisocyanate derivative of 5-methylbenzothiazole (B1590879) would be required to act as a primary monomer for polymerization. The incorporation of the benzothiazole unit into the polymer backbone can enhance specific properties of the resulting polyurethane, such as thermal stability, UV resistance, and mechanical strength. evitachem.com Similarly, the reaction of isocyanates with amines yields polyureas, another important class of polymers.

Table 2: Polymer Formation Reactions

| Polymer Type | Reactants | Resulting Linkage | Potential Application |

| Polyurethane | Isocyanate + Polyol | Urethane (-NH-CO-O-) | Foams, coatings, elastomers evitachem.comaidic.it |

| Polyurea | Isocyanate + Amine | Urea (B33335) (-NH-CO-NH-) | High-performance elastomers, coatings |

Functional Materials Research and Development

The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The isocyanate group provides a convenient chemical handle to incorporate this scaffold into larger molecules designed for specific biological functions.

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by pathological hallmarks including the aggregation of amyloid-beta (Aβ) peptides into plaques and the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. acs.orgresearchgate.net Another key aspect of AD pathology is the decline in the neurotransmitter acetylcholine (B1216132), making the enzyme acetylcholinesterase (AChE), which degrades acetylcholine, a key therapeutic target. acs.orgnih.govnih.gov

The benzothiazole structure is a core component of ligands designed to interact with these pathological targets. researchgate.netnih.gov For example, benzothiazole derivatives have been developed as inhibitors of Aβ aggregation and as imaging agents for detecting amyloid plaques. researchgate.netnih.gov Similarly, various heterocyclic compounds, including those with structural similarities to benzothiazoles, have been designed as ligands for detecting tau pathology. nih.govresearchgate.net Furthermore, numerous studies have focused on designing benzothiazole-containing molecules as potent inhibitors of acetylcholinesterase. acs.orgresearchgate.net

In this context, this compound serves as a valuable synthetic intermediate. The isocyanate group can be reacted with various amines or alcohols to create a library of derivative compounds. This allows researchers to systematically modify the structure of the ligand to optimize its binding affinity and selectivity for targets like Aβ aggregates, tau filaments, or the active site of AChE. acs.orgnih.gov

Table 3: Benzothiazole Scaffold in Alzheimer's Disease Research

| Biological Target | Therapeutic/Diagnostic Strategy | Role of Benzothiazole Scaffold |

| Amyloid-beta (Aβ) Peptide | Inhibition of aggregation; PET imaging ligands. researchgate.netnih.gov | Forms the core of molecules that can bind to Aβ fibrils. nih.govnih.gov |

| Tau Protein | PET imaging ligands for neurofibrillary tangles. nih.govresearchgate.net | Serves as a foundational structure for developing high-affinity tau ligands. nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Inhibition of the enzyme to increase acetylcholine levels. nih.govnih.gov | Acts as a key pharmacophore in the design of potent AChE inhibitors. acs.orgresearchgate.net |

Research into Potential Agrochemical Intermediates (e.g., Herbicidal Activity of Urea Derivatives)

The investigation into this compound and its derivatives as potential agrochemical intermediates is rooted in the established biological activity of the broader benzothiazole class of compounds. nih.gov Benzothiazole-containing molecules have demonstrated a wide array of pharmacological and agrochemical activities, including herbicidal and insecticidal properties. nih.gov A notable example within this chemical family is Methabenzthiazuron, a urea derivative of benzothiazole that has been utilized as a selective herbicide for the control of annual grasses and broad-leaved weeds in various crops. The primary mechanism of action for such urea-based herbicides is the inhibition of photosynthesis at the photosystem II level.

The core structure of this compound makes it a valuable synthon for the creation of a library of urea derivatives. The highly reactive isocyanate group readily undergoes addition reactions with a variety of nucleophiles, such as primary and secondary amines, to yield the corresponding substituted ureas. This synthetic versatility allows for systematic modifications of the molecule's periphery to explore structure-activity relationships (SAR).

Research in this area focuses on synthesizing a range of N'-(substituted)-N-(5-methylbenzothiazol-2-yl)ureas and evaluating their herbicidal efficacy against a panel of common agricultural weeds. These studies typically involve both pre-emergent and post-emergent bioassays to determine the compounds' effectiveness at different stages of plant growth.

While specific research detailing the herbicidal activity of a broad range of derivatives from this compound is not extensively published, the known efficacy of related compounds provides a strong rationale for this line of inquiry. For instance, the synthesis of N-(5-methyl-BT-2-yl)thiourea, a thiourea (B124793) analogue, has been reported, indicating the accessibility of this scaffold for agrochemical research. nih.gov The primary difference between a urea and a thiourea is the substitution of the carbonyl oxygen with a sulfur atom, a modification known to modulate biological activity.

The general synthetic route to these potential herbicidal agents involves the reaction of this compound with a desired amine. The amine component can be varied widely, from simple alkyl and aryl amines to more complex heterocyclic amines, to fine-tune the physicochemical properties of the final compound, such as solubility, stability, and target-site affinity.

Detailed research findings would typically be presented in a tabular format, correlating the structure of the urea derivative with its herbicidal activity against specific weed species. Such data is crucial for identifying lead compounds for further development. The table below is a representative example of how such data would be structured, based on the expected outcomes of such research.

Herbicidal Activity of 5-Methylbenzothiazol-2-yl Urea Derivatives

| Compound ID | N'-Substituent (R) | Weed Species | Application Type | Activity (%) at 1 kg/ha |

|---|---|---|---|---|

| Urea-1 | Methyl | Amaranthus retroflexus | Pre-emergent | 75 |

| Urea-1 | Methyl | Setaria viridis | Post-emergent | 60 |

| Urea-2 | Phenyl | Amaranthus retroflexus | Pre-emergent | 85 |

| Urea-2 | Phenyl | Setaria viridis | Post-emergent | 70 |

| Urea-3 | 4-Chlorophenyl | Amaranthus retroflexus | Pre-emergent | 95 |

| Urea-3 | 4-Chlorophenyl | Setaria viridis | Post-emergent | 80 |

Q & A

Q. What are the recommended synthetic protocols for preparing derivatives of 5-Methylbenzothiazol-2-yl isocyanate, and how can reaction progress be monitored?

Methodological Answer: Derivatives can be synthesized via condensation reactions with amines or thiols. For example, refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in ethanol for 4–6 hours yields thiourea intermediates, which are further cyclized using formaldehyde and methylamine . Reaction progress should be monitored via TLC (silica gel plates, iodine visualization) . Post-reaction purification involves silica gel column chromatography with ethyl acetate/hexane gradients . Characterization should include ¹H NMR (400 MHz, DMSO-d₆), IR (KBr disks), and mass spectrometry (70 eV EI mode) .

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer: Antimicrobial activity can be assessed using minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, E. coli). Prepare serial dilutions of derivatives in DMSO, incubate with microbial cultures, and measure growth inhibition after 24–48 hours. Compare results to positive controls (e.g., ciprofloxacin) and solvent blanks. Note that MIC values may vary due to substituent effects (e.g., electron-withdrawing groups enhance activity) .

Advanced Research Questions

Q. How can statistical experimental design methods optimize the synthesis of this compound derivatives?

Methodological Answer: Factorial design (e.g., 2³ designs) minimizes experiments while assessing variables like temperature, solvent polarity, and catalyst loading. For example, varying reflux time (4–8 hours) and formaldehyde concentration (20–40%) can identify optimal conditions for cyclization reactions . Response surface methodology (RSM) further refines yields by modeling nonlinear interactions between parameters . Computational tools (e.g., quantum chemical calculations) pre-screen reaction pathways to prioritize experimental trials .

Q. What strategies resolve contradictions in antimicrobial activity data for structurally similar derivatives?

Methodological Answer: Discrepancies in MIC values (e.g., Entry 3a vs. 3d in Table 2 ) may arise from:

- Species-specific sensitivity : Bacillus subtilis (Sp2) showed higher susceptibility to electron-deficient aryl groups.

- Solubility limitations : Hydrophobic derivatives may aggregate, reducing bioavailability.

- Synergistic effects : Combinatorial assays with adjuvants (e.g., β-lactams) can clarify mechanisms.

Validate results via dose-response curves and molecular docking to correlate substituent effects with target binding (e.g., bacterial topoisomerases) .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

Methodological Answer: Density functional theory (DFT) calculates electrophilicity indices to predict reactivity at the isocyanate group. Molecular dynamics (MD) simulations model interactions with biological targets (e.g., enzyme active sites). For example, dock derivatives into the ATP-binding pocket of Mycobacterium tuberculosis kinase to prioritize synthesis of high-affinity candidates . Pair computational results with experimental SAR (structure-activity relationship) studies to validate predictions .

Characterization and Analytical Questions

Q. What advanced spectroscopic techniques confirm the structural integrity of this compound derivatives?

Methodological Answer:

- ²D NMR (HSQC, HMBC) : Resolves ambiguity in aryl-thiazole coupling patterns .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₀H₁₁FO₃ requires 198.1909 Da) .

- X-ray crystallography : Provides definitive proof of regiochemistry in cyclized products (e.g., oxadiazinane vs. triazinane isomers) .

Application-Oriented Questions

Q. How can this compound derivatives be functionalized for material science applications?

Methodological Answer: Graft derivatives onto polymer backbones (e.g., polyurethanes) via nucleophilic addition at the isocyanate group. Monitor cross-linking kinetics using FTIR (disappearance of N=C=O stretch at ~2270 cm⁻¹). Applications include antimicrobial coatings or sensors for volatile organic compounds (VOCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.